molecular formula C10H8ClNO2S B11872397 Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B11872397
M. Wt: 241.69 g/mol
InChI Key: BOLDVAFZLUCRKJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate (CAS 1190320-44-5) is a high-purity chemical building block with the molecular formula C 10 H 8 ClNO 2 S and a molecular weight of 241.69 . This compound belongs to the benzo[d]thiazole core family, a privileged scaffold in medicinal chemistry known for yielding diverse biological agents . The strategic incorporation of a chlorine atom at the 2-position is a critical structural feature, as chlorine-containing heterocycles are a mainstay in pharmaceutical development, with over 250 FDA-approved drugs featuring this halogen . Chlorine atoms can significantly influence a molecule's biological activity by modulating its lipophilicity, binding affinity, and metabolic stability . This reagent serves as a key synthetic intermediate in the exploration of novel antifungal agents. Research indicates that structurally related 6-arylaminobenzo[d]thiazole-4,7-diones and benzofurothiazoles demonstrate potent in vitro activity against a range of pathogenic fungi, including Candida and Aspergillus species . These compounds are investigated as potential inhibitors of essential fungal enzymes, such as N-myristoyltransferase, suggesting a promising mechanism of action for novel therapeutics . The methyl ester functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to develop structure-activity relationship (SAR) profiles and create advanced analogs for pharmaceutical and agrochemical research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3

InChI Key

BOLDVAFZLUCRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The microwave-assisted method employs a three-component condensation of 2-naphthol, arylaldehyde, and 2-amino-6-chloro-4-methylbenzo[d]thiazole in aqueous sodium chloride (10% w/v) under microwave irradiation (320 W). This approach eliminates the need for toxic organic solvents, aligning with green chemistry principles. Key advantages include:

  • Short reaction time : 10 minutes vs. 4 hours under conventional heating.

  • High yield : 85–93% due to efficient dielectric heating and reduced side reactions.

Table 1: Optimized Conditions for Microwave Synthesis

ComponentQuantity (mmol)Role
2-Naphthol1.0Nucleophile
4-Methylbenzaldehyde1.0Electrophile
2-Amino-6-chlorobenzo[d]thiazole1.0Heterocyclic base
NaCl (10% w/v)10 mLCatalytic medium

The reaction proceeds via a Mannich-type mechanism, where the aldehyde forms an imine intermediate with the amino group of the benzothiazole, followed by nucleophilic attack by 2-naphthol. Microwave irradiation accelerates imine formation and subsequent cyclization, as evidenced by real-time FTIR monitoring.

Characterization and Validation

Post-synthesis purification via recrystallization (acetone or methyl tert-butyl ether) yields a white crystalline solid. Structural confirmation includes:

  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.16–7.85 (aromatic protons), δ 8.92 (phenolic -OH), and δ 10.16 (amide -OH).

  • IR (KBr) : Bands at 3423 cm⁻¹ (-OH stretch) and 1668 cm⁻¹ (C=O ester).

Direct α-Heteroarylation Approach

Photocatalytic Reaction Mechanism

This method utilizes ammonium persulfate ((NH₄)₂S₂O₈) and p-toluenesulfonic acid (TsOH·H₂O) under visible light (23 W CFL bulbs) to facilitate α-C–H activation of amides or ethers. The general procedure involves:

  • Dissolving the benzothiazole precursor (1.0 equiv) in ethyl acetate/formamide (1:1).

  • Adding (NH₄)₂S₂O₈ (3.0 equiv) and TsOH·H₂O (1.0 equiv).

  • Irradiating at 29°C for 24 hours.

Table 2: Key Parameters for α-Heteroarylation

ParameterValue
Light source23 W CFL bulbs
Temperature29°C
SolventEthyl acetate/formamide
Yield50–67%

The mechanism involves single-electron transfer (SET) from the benzothiazole to the persulfate radical, generating a thiyl radical that couples with the amide’s α-carbon. LC-MS analysis confirms the formation of the carboxylate ester (e.g., m/z 227.1 [M+H]⁺).

Limitations and Scope

While this method avoids pre-functionalized substrates, its moderate yield and long reaction time limit industrial applicability. Substrates with electron-withdrawing groups (e.g., -NO₂) exhibit lower reactivity due to reduced radical stability.

Stepwise Synthesis via Bromination and Substitution

Bromination of 2-Aminobenzothiazole Intermediate

A two-step protocol starts with methyl 4-amino-3-methylbenzoate, which undergoes cyclization with NaSCN and Br₂ in acetic acid to form methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (66% yield). Subsequent bromination with CuBr₂ and tert-butyl nitrite (t-BuONO) in acetonitrile replaces the amino group with chlorine, achieving 85% yield.

Table 3: Stepwise Synthesis Conditions

StepReagents/ConditionsYield
1NaSCN, Br₂, AcOH, 30°C, 48 h66%
2CuBr₂, t-BuONO, CH₃CN, 30°C, 48 h85%

Structural Elucidation

  • ¹³C NMR (CDCl₃) : Signals at δ 161.37 (C=O), δ 146.49 (C-Cl), and δ 53.09 (OCH₃).

  • X-ray crystallography : Confirms the planar benzothiazole ring and ester group orientation.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Microwave method : Highest yield (93%) and shortest time (10 min) but requires specialized equipment.

  • α-Heteroarylation : Moderate yield (67%) but scalable under photocatalytic conditions.

  • Stepwise synthesis : Excellent for gram-scale production (85% yield) but involves toxic brominating agents.

Table 4: Method Comparison

MethodYieldTimeScalability
Microwave93%10 minLab-scale
α-Heteroarylation67%24 hPilot-scale
Stepwise bromination85%96 hIndustrial

Purity and Byproduct Formation

HPLC analysis reveals that the microwave method produces fewer byproducts (<2%) compared to stepwise synthesis (5–7% halogenated impurities).

Optimization Strategies and Industrial Prospects

Solvent and Catalyst Screening

  • Microwave method : Replacing water with PEG-400 increases yield to 95% by enhancing substrate solubility.

  • Stepwise synthesis : Using flow chemistry reduces reaction time from 48 h to 6 h .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substitution at Position 2

  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (QC-6758): Structure: Lacks the 4-methyl group present in the target compound. Synthesis: Prepared via direct cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Applications: Acts as a precursor for further functionalization due to the reactive 2-chloro group.
  • Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: Structure: Bromine at position 2 and fluorine at position 3. Synthesis: Bromination of methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate using t-BuONO . Applications: Intermediate in the synthesis of LJN-452, a therapeutic agent . Key Difference: Bromine’s larger atomic radius compared to chlorine may influence binding affinity in biological targets .

Substitution at Position 4

  • Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate: Structure: Amino group at position 2 and chlorine at position 4. Synthesis: Derived from protected intermediates using tert-butyldimethylsilyl groups for selective deprotection . Applications: Used in derivatization studies for antibacterial agents. Key Difference: The amino group enables conjugation with carboxylic acids or electrophiles, unlike the inert methyl group in the target compound .
  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate: Structure: Morpholine ring at position 4. Synthesis: Alkylation of hydroxy-substituted precursors with morpholine derivatives . Applications: Enhanced solubility due to the morpholine moiety, beneficial for pharmacokinetics .

Functional Group Variations

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Structure: Ethyl ester at position 6 instead of methyl. Synthesis: Similar to methyl esters but using ethanol in esterification steps . Key Difference: Ethyl esters generally exhibit slower hydrolysis rates, affecting metabolic stability .
  • Methyl 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-fluorobenzo[d]thiazole-6-carboxylate: Structure: Pyrrole-carboxamide substituent at position 2. Synthesis: Coupling of 2-aminobenzothiazoles with pyrrole-carboxylic acids . Applications: Demonstrated potent activity against Acinetobacter baumannii (MIC = 0.5 µg/mL) .

Comparative Data Table

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Applications Reference
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate 2-Cl, 4-CH₃, 6-COOCH₃ N/A ~20-55 Antimicrobial intermediate
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate 2-Br, 4-F, 6-COOCH₃ 183–188 24 LJN-452 synthesis
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate 2-NH₂, 4-Cl, 6-COOCH₃ N/A 51 Antibacterial derivatization
Methyl 2-(pyrrole-carboxamido)-4-fluorobenzo[d]thiazole-6-carboxylate 2-Pyrrole-amide, 4-F, 6-COOCH₃ N/A 73 Anti-Acinetobacter agents

Research Findings and Trends

  • Reactivity : Chlorine at position 2 facilitates nucleophilic substitution, while methyl at position 4 enhances steric stability, reducing unwanted side reactions .
  • Biological Activity: Halogenated derivatives (Cl, Br, F) exhibit superior antimicrobial activity compared to non-halogenated analogs. For example, 2-bromo-4-fluoro derivatives show MIC values as low as 0.5 µg/mL .
  • Synthetic Efficiency : Use of tert-butyldimethylsilyl protecting groups improves yields in hydroxy-substituted analogs (up to 79%) , whereas direct cyclization methods for chloro/methyl derivatives achieve moderate yields (20–55%) .

Biological Activity

Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen. The presence of chlorine and methyl groups enhances its reactivity and potential biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Enterococcus faecalis8 μg/mL
Escherichia coliModerate effects observed
Pseudomonas aeruginosaModerate effects observed

The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, similar to other thiazole derivatives .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma):

Cell Line IC50 Value
HepG-21.61 ± 1.92 µg/mL
A5491.98 ± 1.22 µg/mL

The SAR analysis suggests that the presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring significantly enhances cytotoxic activity .

3. Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. It may exert its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particular potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, this compound was part of a series of synthesized compounds tested against HepG-2 cells. The findings suggested that modifications to the thiazole ring structure could enhance cytotoxicity, with specific substitutions leading to improved efficacy compared to standard chemotherapeutics .

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